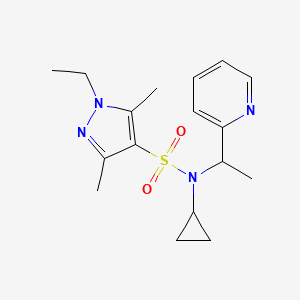
7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of neuroscience and pharmacology.
Mecanismo De Acción
7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 acts as a competitive antagonist of the benzodiazepine site of the GABAA receptor. This receptor is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. By blocking the benzodiazepine site of the receptor, this compound 15-4513 prevents the binding of benzodiazepines and other positive allosteric modulators, thereby reducing the efficacy of GABAergic neurotransmission.
Biochemical and Physiological Effects
This compound 15-4513 has been found to have a number of biochemical and physiological effects in various experimental systems. These effects include the modulation of GABAergic neurotransmission, the suppression of seizures, the reduction of anxiety-like behavior, and the enhancement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 for lab experiments is its high selectivity for the α5 subtype of the GABAA receptor. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve sufficient levels of receptor occupancy in some experimental systems.
Direcciones Futuras
There are a number of potential future directions for the use of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 in scientific research. One promising area of investigation is the role of the α5 subtype of the GABAA receptor in the pathophysiology of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and Alzheimer's disease. Other potential directions include the development of more potent and selective antagonists of this receptor subtype, as well as the investigation of the downstream signaling pathways that are modulated by GABAergic neurotransmission.
Métodos De Síntesis
The synthesis of 7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 involves the reaction of 7-chloro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine with potassium fluoride and tetra-n-butylammonium bromide in dimethylformamide. The resulting product is then treated with sodium hydride in dimethyl sulfoxide to yield the final compound.
Aplicaciones Científicas De Investigación
7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine 15-4513 has been used extensively in scientific research as a selective antagonist of the benzodiazepine site of the GABAA receptor. This compound has been found to be highly specific for the α5 subtype of the GABAA receptor, making it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes.
Propiedades
IUPAC Name |
7-fluoro-1-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-13-6-3-7-14(17(2,15)16)11-8-9(12)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUMEINHVTXQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)

